molecular formula C8H19ClO3Si B091835 2-Chloroethyltriethoxysilane CAS No. 18279-67-9

2-Chloroethyltriethoxysilane

Cat. No. B091835
CAS RN: 18279-67-9
M. Wt: 226.77 g/mol
InChI Key: IKBFHCBHLOZDKH-UHFFFAOYSA-N
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Description

2-Chloroethyltriethoxysilane is a silane compound with a chloroethyl group attached to a silicon atom, which is further connected to three ethoxy groups. This compound is of interest due to its potential applications in material science, particularly in the synthesis of functionalized materials and its role in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 2-chloroethyltriethoxysilane often involves sol-gel processes or coupling reactions. For instance, chloromethyltrimethoxysilane (CMTMS) is used to create aerogels with functionalized surfaces, which are synthesized through a sol-gel process in the presence of a cationic surfactant . Similarly, palladium-catalyzed coupling reactions have been employed to synthesize allyl arenes from chloromethylarenes and allyltrimethoxysilane, indicating the versatility of chloroethylsilanes in organic synthesis .

Molecular Structure Analysis

The molecular structure and conformation of chloroethylsilane derivatives have been studied using techniques such as gas-phase electron diffraction and ab initio molecular orbital calculations. These studies reveal that molecules like chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane exist in a mixture of conformers and provide detailed insights into their bond lengths, bond angles, and torsional angles .

Chemical Reactions Analysis

2-Chloroethylsilane and its derivatives undergo various chemical reactions, including thermal decomposition. The decomposition process has been studied using density functional theory (DFT), revealing the reaction pathways and the formation of products such as chlorosilane and ethene . Additionally, the reactivity of chloromethyl groups on the surface of materials like PCMSQ can be exploited for further functionalization through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroethylsilane derivatives are influenced by their molecular structure. For example, the conformational composition of chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane affects their torsional potential and structural parameters, which in turn can influence their reactivity and physical properties . The thermal decomposition kinetics of these compounds have been computationally studied to understand their stability and reactivity under various conditions .

Scientific Research Applications

Methylation of Primary Amines

The sol-gel hydrolysis of chloromethyltriethoxysilane compounds was found to lead to the facile cleavage of Si−C bonds, which was utilized to propose a novel route for the methylation of primary amines. This method provides a new technique for the selective monomethylation of primary amines, expanding the potential applications in organic synthesis and material science (Adima et al., 2004).

Kinetics of Elimination Processes

Research into the thermal decomposition kinetics of 2-chloroethylsilane derivatives in the gas phase explored the detailed mechanisms and kinetics of their elimination processes. The study utilized density functional theory and various computational methods to determine activation energies and rate constants, providing insights into the stability and reactivity of these compounds under atmospheric conditions (Shiroudi et al., 2017).

Functionalization and Mechanical Reinforcement of Aerogels

Chloromethyltrimethoxysilane (CMTMS) was investigated for its ability to produce functionalized and mechanically reinforced aerogels. The presence of surface chloromethyl groups in these aerogels opened pathways for supporting nanostructures and enhancing mechanical properties. This research highlighted the potential for CMTMS in material design, particularly for creating advanced aerogel structures with increased functionality and improved mechanical performance (Kimura et al., 2017).

Mechanism of Action

Target of Action

2-Chloroethyltriethoxysilane is primarily used as a chemical intermediate . It is an organosilane, a class of compounds containing carbon-silicon bonds . The primary targets of this compound are other chemicals and materials that can react with it to form more complex structures.

Mode of Action

The mode of action of 2-Chloroethyltriethoxysilane is through its reactivity with other substances. The chloroethyl group can participate in various chemical reactions, while the triethoxysilane part can undergo hydrolysis, followed by condensation reactions, leading to the formation of siloxane bonds . This allows it to be used in the synthesis of various silicon-containing compounds.

Pharmacokinetics

It is primarily used in industrial settings for the synthesis of other compounds .

Result of Action

The result of the action of 2-Chloroethyltriethoxysilane is the formation of new compounds through chemical reactions. The exact products depend on the conditions of the reaction and the other reactants present .

properties

IUPAC Name

2-chloroethyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19ClO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBFHCBHLOZDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066352
Record name Silane, (2-chloroethyl)triethoxy-
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Molecular Weight

226.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyltriethoxysilane

CAS RN

18279-67-9
Record name (2-Chloroethyl)triethoxysilane
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Record name Silane, (2-chloroethyl)triethoxy-
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Record name Silane, (2-chloroethyl)triethoxy-
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Record name Silane, (2-chloroethyl)triethoxy-
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Record name 2-chloroethyltriethoxysilane
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Record name 2-Chloroethyltriethoxysilane
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